5-Hydrazinyl-2-methylpyridine

Vue d'ensemble

Description

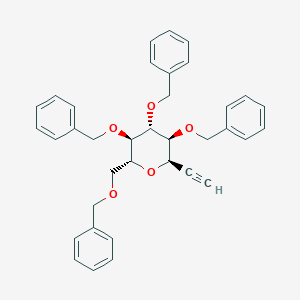

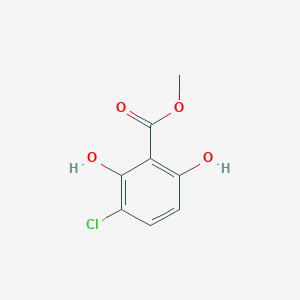

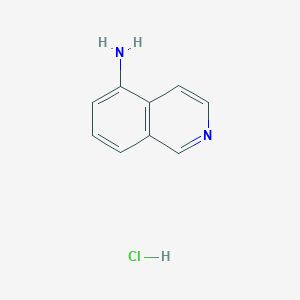

5-Hydrazinyl-2-methylpyridine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is used in research and development .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 . The Canonical SMILES is CC1=NC=C(C=C1)NN . Physical and Chemical Properties Analysis

This compound has a molecular weight of 123.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.9 Ų .Applications De Recherche Scientifique

Derivatization Reagent for Oxosteroids

5-Hydrazinyl-2-methylpyridine has been utilized as a derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). It quantitatively reacts with oxosteroids, enhancing sensitivity significantly in the detection of mono-oxosteroids, although it is unsuitable for di-oxosteroids (Higashi, Yamauchi, & Shimada, 2005).

Synthesis of Anticonvulsant Agents

This compound derivatives, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have shown potential as anticonvulsant agents. They demonstrate significant potency without sedation, ataxia, or lethality, indicating their therapeutic potential in epilepsy treatment (Chapleo et al., 1986).

Heterocyclization in Organic Synthesis

In organic chemistry, this compound derivatives undergo heterocyclization, forming 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine. This process is significant for the synthesis of complex organic compounds with potential applications in medicinal chemistry (Arustamova & Piven, 1999).

Synthesis of Bioorthogonal Fluorescent Probes

This compound derivatives have been synthesized for use as bioorthogonal fluorescent labels. These derivatives can be used to tag aldehydes and ketones, and their absorption energies can be adjusted for a wide range of wavelengths. This property is crucial for fluorescence-based detection in biological research (Dilek & Bane, 2008).

In Vitro Anticancer and Antibacterial Studies

Complexes of this compound derivatives have been investigated for their in vitro anticancer and antibacterial activities. These compounds show promising effects against carcinoma cell lines and pathogenic bacterial strains, highlighting their potential in the development of new therapeutic agents (Chaitanya, Sudhakar, & Krishna, 2022).

Safety and Hazards

5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Propriétés

IUPAC Name |

(6-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGPVBYRBTGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622934 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197516-48-6 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)